molecular formula C7H6BrClZn B14881054 2-Chloro-6-methylphenylZinc bromide

2-Chloro-6-methylphenylZinc bromide

Cat. No.: B14881054
M. Wt: 270.9 g/mol
InChI Key: MBVWATRVWBYSAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenylZinc bromide can be synthesized through the reaction of 2-chloro-6-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-6-methylphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. This compound targets specific molecular pathways, enabling the synthesis of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-ChlorophenylZinc bromide
  • 2-MethylphenylZinc bromide
  • 6-MethylphenylZinc bromide

Comparison

Compared to similar compounds, 2-Chloro-6-methylphenylZinc bromide offers unique reactivity due to the presence of both chloro and methyl substituents on the aromatic ring. This dual substitution pattern enhances its utility in selective cross-coupling reactions and provides greater versatility in synthetic applications .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-methylbenzene-2-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

MBVWATRVWBYSAL-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(=CC=C1)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.